2-Pyrimidin-5-yloxyacetaldehyde
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Overview
Description
2-Pyrimidin-5-yloxyacetaldehyde is a chemical compound that features a pyrimidine ring substituted with an oxyacetaldehyde group at the 5-position Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidin-5-yloxyacetaldehyde typically involves the reaction of pyrimidine derivatives with appropriate aldehydes. One common method includes the reaction of 5-hydroxypyrimidine with chloroacetaldehyde under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis. The use of zeolite catalysts, for example, can improve the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidin-5-yloxyacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxyacetaldehyde group can participate in nucleophilic substitution reactions, where nucleophiles replace the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Pyrimidin-5-yloxy)acetic acid.
Reduction: 2-(Pyrimidin-5-yloxy)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrimidin-5-yloxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It can be used to study the interactions of pyrimidine-based compounds with biological targets.
Medicine: Pyrimidine derivatives have shown potential as anti-inflammatory, antiviral, and anticancer agents
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrimidin-5-yloxyacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with various biological receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
2-Pyrimidin-5-yloxyacetaldehyde can be compared with other pyrimidine derivatives such as:
2-(Pyridin-2-yloxy)acetaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-5-yloxy)ethanol: The reduced form of this compound.
2-(Pyrimidin-5-yloxy)acetic acid: The oxidized form of this compound.
These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different functional groups (aldehyde, alcohol, acid) can significantly influence their behavior in chemical reactions and biological systems.
Properties
CAS No. |
163348-45-6 |
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Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.126 |
IUPAC Name |
2-pyrimidin-5-yloxyacetaldehyde |
InChI |
InChI=1S/C6H6N2O2/c9-1-2-10-6-3-7-5-8-4-6/h1,3-5H,2H2 |
InChI Key |
ILYLDZFTLJKGRN-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)OCC=O |
Origin of Product |
United States |
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